molecular formula C6H3IN2 B133930 4-Iodopicolinonitrile CAS No. 913836-19-8

4-Iodopicolinonitrile

Cat. No.: B133930
CAS No.: 913836-19-8
M. Wt: 230.01 g/mol
InChI Key: BGDBXTAJJAFSGO-UHFFFAOYSA-N
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Description

4-Iodopicolinonitrile is a chemical compound with the molecular formula C6H3IN2 It is an aromatic nitrile containing a pyridine ring with an iodine atom at position 4 and a nitrile group at position 2

Scientific Research Applications

    Pharmaceutical Chemistry: The presence of the iodine atom and the nitrile group makes it a candidate for drug discovery and development.

    Material Science:

Safety and Hazards

The safety data sheet for 4-Iodopicolinonitrile indicates that it is harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Iodopicolinonitrile involves the iodination of 4-picolinonitrile. This process typically uses sodium iodide and N-iodosuccinimide in the presence of dimethylformamide as the solvent. The reaction conditions are carefully controlled to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Iodopicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom, being a good leaving group, can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Addition Reactions: The nitrile group can participate in addition reactions with strong nucleophiles or under specific reaction conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Addition Reactions: Strong nucleophiles like lithium aluminum hydride can add to the nitrile group.

Major Products:

    Substitution Reactions: Products include compounds where the iodine atom is replaced by other functional groups.

    Addition Reactions: Products include amines or other derivatives formed by the addition to the nitrile group.

Mechanism of Action

The mechanism by which 4-Iodopicolinonitrile exerts its effects is primarily through its functional groups. The iodine atom can participate in halogen bonding, while the nitrile group can engage in interactions with nucleophiles. These interactions can influence the compound’s reactivity and its ability to interact with biological targets. Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

    3-Iodopicolinonitrile: Similar in structure but with the iodine atom at position 3.

    4-Bromopicolinonitrile: Similar but with a bromine atom instead of iodine.

    4-Chloropicolinonitrile: Similar but with a chlorine atom instead of iodine.

Uniqueness: 4-Iodopicolinonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different interaction patterns and reactivity profiles.

Properties

IUPAC Name

4-iodopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDBXTAJJAFSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634083
Record name 4-Iodopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-19-8
Record name 4-Iodopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-cyanopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Fluoro-4-iodopyridine (4.99 g, 22.4 mmol) prepared according to a known method (WO2005/041663) was dissolved in dimethyl sulfoxide (75 mL), and the mixture was stirred at 100° C. after adding sodium cyanide (1.21 g, 24.7 mmol). The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with an aqueous sodium bicarbonate solution and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The residue obtained upon concentration under reduced pressure was purified by silica gel column chromatography to give 2-cyano-4-iodopyridine (258 mg, 5%).
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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